molecular formula C22H20F2N2O4 B2706297 2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 941885-55-8

2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2706297
CAS No.: 941885-55-8
M. Wt: 414.409
InChI Key: NJGMOTZNUHCGJV-UHFFFAOYSA-N
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Description

2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide is a synthetic dihydropyridine derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a complex molecular structure that incorporates multiple functional groups, including a dihydropyridinone core, a hydroxymethyl substituent, and fluorinated benzyl ether and benzylamide moieties. These features are often associated with diverse biological activities and are commonly investigated for their potential to interact with various enzymatic targets and cellular receptors. Researchers are exploring this compound primarily as a lead structure in the development of novel therapeutic agents, with preliminary studies suggesting potential applications in areas such as inflammation and pain management. Its proposed mechanism of action may involve the modulation of specific ion channels or the inhibition of key enzymes in inflammatory pathways, although its precise molecular targets are subject to ongoing investigation. The product is supplied with comprehensive analytical data, including NMR and Mass Spectrometry characterization, to ensure identity and high purity for research applications. This product is intended for non-human research use only. It is not intended for therapeutic, diagnostic, or personal use. All handling and experiments must be conducted by trained professionals in accordance with institutional safety guidelines.

Properties

IUPAC Name

2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4/c23-17-7-5-15(6-8-17)10-25-22(29)12-26-11-21(20(28)9-18(26)13-27)30-14-16-3-1-2-4-19(16)24/h1-9,11,27H,10,12-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGMOTZNUHCGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Pyridinyl Core: The pyridinyl core can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions, often using fluorobenzyl halides as starting materials.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde or paraformaldehyde under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the pyridinyl ring can be reduced to form a hydroxyl group.

    Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The fluorobenzyl groups may enhance binding affinity to certain receptors or enzymes, while the pyridinyl core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Compound 1 : 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide ()

  • Core : Pyrazolo[3,4-d]pyrimidine (vs. dihydropyridine in the target compound).
  • Substituents : 4-Fluorophenyl at position 1; 2-methoxyphenylacetamide side chain.
  • The methoxy group in Compound 1 may reduce solubility compared to the hydroxymethyl group in the target compound .

Compound 2 : N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()

  • Core : Pyrimido[5,4-b]indole (vs. dihydropyridine).
  • Substituents : 3-Methoxyphenyl on the indole ring; thioacetamide linkage.
  • Key Differences : The fused indole system increases molecular rigidity and may enhance interactions with hydrophobic binding pockets. The thioether group in Compound 2 could confer distinct metabolic stability compared to the oxygen-based linkages in the target compound .

Compound 3 : 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331, )

  • Core : 1,4-Dihydropyridine (same as target compound).
  • Substituents: Cyanogroup at position 5; thio-linked 4-methoxyphenyl group.
  • Key Differences: The cyano and thioether groups in Compound 3 may enhance electron-withdrawing effects, altering redox properties compared to the hydroxymethyl and fluorophenylmethoxy groups in the target compound .

Bioactivity and Pharmacological Profiling

  • Similarity Indexing: highlights the use of Tanimoto coefficients to quantify structural similarity, which correlates with shared bioactivity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor).
  • Bioactivity Clustering : demonstrates that structurally related compounds cluster by mode of action. The target compound’s hydroxymethyl group may enable hydrogen bonding with catalytic residues in enzymes, distinguishing it from analogues with methoxy or methyl groups .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 () Compound 2 () Compound 3 ()
Molecular Weight ~430 g/mol (estimated) ~422 g/mol ~525 g/mol ~509 g/mol
LogP ~2.5 (predicted) ~3.1 (methoxy increases) ~3.8 (indole increases) ~2.8 (cyanogroup lowers)
Hydrogen Bond Donors 2 (hydroxymethyl, NH) 1 (NH) 1 (NH) 2 (NH, carboxamide)
Solubility Moderate (hydroxymethyl) Low (methoxy) Very low (rigid core) Moderate (cyanogroup)

Key Research Findings

Fluorine Effects: The 2- and 4-fluorophenyl groups in the target compound enhance metabolic stability and π-π stacking compared to non-fluorinated analogues .

Hydroxymethyl vs. Methoxy : The hydroxymethyl group improves aqueous solubility, as seen in , where NMR chemical shifts indicated polar interactions absent in methoxy-substituted analogues .

Biological Activity

The compound 2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide (CAS Number: 941974-35-2) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H23FN2O4
  • Molecular Weight : 410.4381 g/mol
  • SMILES Notation : OCc1cc(=O)c(cn1CC(=O)NCCc1ccccc1)OCc1ccccc1F

Research indicates that this compound exhibits selective inhibition of specific biological pathways. It has been shown to interact with myeloperoxidase (MPO), an enzyme implicated in various inflammatory disorders. The compound's mechanism involves time-dependent and irreversible inhibition of MPO activity, which is critical in mediating oxidative stress and inflammation .

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits MPO activity in lipopolysaccharide-stimulated human whole blood. The lead compound from similar studies, PF-06282999, exhibited robust inhibition of plasma MPO activity upon oral administration in preclinical models .

Pharmacological Effects

The compound has been evaluated for its effects on various cellular models, particularly focusing on its anti-inflammatory properties. It shows promise as a therapeutic agent in conditions characterized by elevated MPO levels, such as cardiovascular diseases and autoimmune disorders.

Case Study 1: Inhibition of Myeloperoxidase

A study highlighted the design and synthesis of N1-substituted derivatives that inhibit MPO selectively. The compound demonstrated significant potential as a therapeutic candidate for treating diseases associated with MPO overactivity, including vasculitis and Parkinson's disease .

Case Study 2: Pharmacokinetic Evaluation

The pharmacokinetic profile of compounds structurally similar to our target has been investigated in cynomolgus monkeys, revealing favorable absorption and distribution characteristics. These studies are crucial for advancing the compound into clinical trials for safety and efficacy evaluation .

Data Tables

Parameter Value
Molecular FormulaC23H23FN2O4
Molecular Weight410.4381 g/mol
CAS Number941974-35-2
Inhibition IC50 (MPO)< 1 mM
Biological ActivityAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide?

  • Methodological Answer : Multi-step synthesis typically involves coupling fluorophenylmethoxy and hydroxymethyl-substituted dihydropyridinone intermediates with N-[(4-fluorophenyl)methyl]acetamide. Key steps include nucleophilic substitution for fluorophenylmethoxy group attachment and amide bond formation under carbodiimide-mediated coupling (e.g., EDC/HOBt). Solvent choice (e.g., DMF or THF) and temperature control (25–60°C) are critical to prevent hydrolysis of the hydroxymethyl group. Reaction progress should be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR spectroscopy (deuterated DMSO or CDCl₃) to verify substituent positions, particularly the fluorophenyl and hydroxymethyl groups. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight ([M+H]+ expected ~450–460 Da). Purity (>95%) should be assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Begin with cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial screens (MIC against S. aureus or E. coli). Include fluorometric assays to evaluate enzyme inhibition (e.g., kinases or proteases) due to the compound’s dihydropyridinone core, which may chelate metal ions in active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate potency via dose-response curves (3–5 replicates). Cross-validate using orthogonal methods: SPR for binding affinity, isothermal titration calorimetry (ITC) for thermodynamic profiling, and in-cell western blots for target engagement. Compare results with structurally similar analogs (e.g., 4-oxo-1,4-dihydropyridine derivatives) to identify substituent-specific effects .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?

  • Methodological Answer : Combine chemoproteomics (activity-based protein profiling, ABPP) with CRISPR-Cas9 knockout screens to identify target proteins. Molecular dynamics simulations can predict binding modes, particularly interactions between the fluorophenyl groups and hydrophobic enzyme pockets. Validate hypotheses via site-directed mutagenesis of putative target residues (e.g., ATP-binding sites in kinases) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer : Synthesize analogs with variations in the fluorophenylmethoxy group (e.g., chloro, methoxy substituents) and acetamide linker (e.g., alkyl vs. aryl substitutions). Test analogs in parallel using high-throughput screening (HTS) for potency, solubility (shake-flask method), and metabolic stability (microsomal incubation). Prioritize derivatives with logP <3.5 and >30% oral bioavailability in rodent PK studies .

Q. What advanced techniques are recommended for studying this compound’s pharmacokinetics (PK) and toxicity?

  • Methodological Answer : Conduct LC-MS/MS-based PK studies in rodent models to assess Cₘₐₓ, t₁/₂, and AUC. For toxicity, perform Ames tests (mutagenicity), hERG inhibition assays (cardiotoxicity), and histopathology in repeat-dose studies. Use in silico tools (e.g., ProTox-II) to predict off-target effects, focusing on cytochrome P450 interactions .

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